N-Isoamylalanine: Physicochemical Profile and Applications in Peptidomimetic Drug Design
N-Isoamylalanine: Physicochemical Profile and Applications in Peptidomimetic Drug Design
Topic: Physicochemical Properties of N-Isoamylalanine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
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Executive Summary
N-Isoamylalanine (N-(3-methylbutyl)alanine) represents a specialized class of N-alkylated amino acids increasingly utilized in modern drug discovery to modulate the pharmacokinetic profile of peptide therapeutics.[1] Unlike its acyl counterpart (N-isovalerylalanine), N-isoamylalanine retains a basic secondary amine, preserving zwitterionic character while introducing significant steric bulk and lipophilicity.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis methodologies, and strategic application in overcoming the "permeability-stability" trade-off in peptide drug development.
Structural Identification & Nomenclature
Accurate identification is critical to distinguish this secondary amine from the common amide metabolite N-isovalerylalanine.[1]
| Identifier | Detail |
| IUPAC Name | N-(3-Methylbutyl)-L-alanine (assuming L-enantiomer source) |
| Common Synonyms | N-Isopentylalanine; (2S)-2-[(3-methylbutyl)amino]propanoic acid |
| Chemical Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| SMILES | CC(C)CCNC(=O)O |
| Stereochemistry | Typically derived from L-Alanine; stereocenter at α-carbon is retained.[1][2] |
Physicochemical Properties
The introduction of the isoamyl group transforms the hydrophilic alanine into an amphiphilic building block. The following data synthesizes experimental trends from homologous N-alkyl amino acids.
Thermodynamic & Physical State[1]
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Physical State: Solid (Zwitterionic crystalline powder).[1]
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Melting Point: Predicted range 240–260 °C (decomposition) .[1]
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Note: Like N-methylalanine, the zwitterionic lattice energy remains high, though slightly reduced compared to native alanine due to disrupted H-bonding networks.[1]
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Solubility Profile:
Solution Chemistry & Acid-Base Profile
The N-alkylation shifts the basicity of the amine and alters the lipophilicity significantly.
| Property | Value (Predicted/Experimental Range) | Mechanistic Insight |
| pKa₁ (COOH) | ~2.3 | Minimal perturbation from native alanine (2.34).[1] |
| pKa₂ (NH₂⁺) | 9.9 – 10.2 | Secondary amines are generally more basic than primary amines due to inductive stabilization (+I effect) of the alkyl group, though steric hindrance to solvation can attenuate this. |
| Isoelectric Point (pI) | ~6.1 | Calculated as (pKa₁ + pKa₂) / 2.[1] |
| LogP (Octanol/Water) | ~0.5 to 0.9 | Critical for Drug Design: Native Alanine has a LogP of -3.[1]0. The isoamyl group (+5 carbons) adds approx. +3.5 to +4.0 log units, shifting the molecule from highly hydrophilic to the "sweet spot" for membrane permeability. |
Synthesis & Manufacturing Protocols
The standard and most robust route for synthesizing N-isoamylalanine is Reductive Amination .[1] This pathway avoids the over-alkylation issues common with direct alkyl halide treatment (e.g., Isoamyl bromide).
Protocol: Reductive Amination of L-Alanine
Objective: Mono-alkylation of L-Alanine with Isovaleraldehyde.
Reagents:
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L-Alanine (1.0 eq)[1]
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Isovaleraldehyde (3-methylbutanal) (1.2 eq)[1]
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Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)
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Solvent: Methanol (MeOH) or Dichloroethane (DCE)[1]
Step-by-Step Methodology:
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Imine Formation: Suspend L-Alanine in MeOH. Add Isovaleraldehyde.[1] Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine/hemiaminal species.
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Technical Tip: Adding a dehydrating agent (molecular sieves) or using a catalytic amount of acetic acid can drive imine formation.[1]
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Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ portion-wise. This mild reducing agent is chemoselective for the imine over the aldehyde, minimizing byproduct formation.
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Quenching: Stir overnight at room temperature. Quench with aqueous NaHCO₃.[1]
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Purification:
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Evaporate volatiles.[1]
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Ion Exchange Chromatography: Load crude residue onto a cation exchange resin (e.g., Dowex 50W).[1] Wash with water (removes unreacted aldehyde/acids), then elute product with 1M NH₄OH.
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Crystallization: Recrystallize from Ethanol/Ether to yield the zwitterionic pure product.[1]
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Visualization: Synthetic Pathway
The following diagram illustrates the reductive amination workflow and the critical intermediate species.
Figure 1: Selective synthesis of N-isoamylalanine via reductive amination, highlighting the transient imine intermediate.
Analytical Characterization
Verifying the identity of N-isoamylalanine requires distinguishing it from native alanine and potential dialkylated byproducts.[1]
Nuclear Magnetic Resonance (NMR)
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¹H NMR (D₂O/NaOD, 400 MHz):
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δ 0.88 ppm (d, 6H): Isopropyl methyls of the isoamyl tail.
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δ 1.25 ppm (d, 3H): Alanine methyl doublet (unchanged).[1]
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δ 1.35 ppm (m, 2H): Methylene β to Nitrogen (Isoamyl chain).[1]
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δ 1.60 ppm (m, 1H): Methine of isopropyl group.
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δ 2.50–2.65 ppm (m, 2H): Methylene α to Nitrogen (–NH–CH ₂–).[1] Diagnostic signal for N-alkylation.
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δ 3.20 ppm (q, 1H): Alanine α-proton.[1] Shifted slightly upfield compared to free alanine due to secondary amine shielding.[1]
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Mass Spectrometry (ESI-MS)
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Molecular Ion [M+H]⁺: Calculated: 160.13 m/z.[1]
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Fragmentation Pattern:
Applications in Drug Development
N-Isoamylalanine is a strategic tool in Peptidomimetics , specifically designed to address the poor pharmacokinetic properties of native peptides.[1]
Enhancing Membrane Permeability
The "Isoamyl" modification serves as a lipophilic anchor. By masking the hydrogen bond donor capacity of the backbone nitrogen and adding a C5 hydrophobic tail, it facilitates passive transport across the lipid bilayer.
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Mechanism: Reduction of Desolvation Energy.[1] The secondary amine has one less proton to solvate than a primary amine, and the alkyl tail disrupts the water shell.
Proteolytic Stability
Peptide bonds involving N-alkyl amino acids are highly resistant to enzymatic cleavage.[1]
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Steric Shielding: The bulky isoamyl group prevents proteases (e.g., trypsin, chymotrypsin) from accessing the scissile bond.
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Conformational Constraint: N-alkylation promotes cis-amide bond formation (cis/trans equilibrium shifts), which enzymes often fail to recognize.[1]
Visualization: Pharmacokinetic Impact
Figure 2: Mechanistic flow illustrating how N-isoamylalanine modification translates to improved drug-like properties.[1]
Safety & Handling (MSDS Summary)
While specific toxicological data for N-isoamylalanine is limited, handling should follow protocols for zwitterionic amino acid derivatives.[1]
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Hazards: Irritant to eyes, respiratory system, and skin.
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Storage: Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture uptake.[1]
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Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1]
References
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Gentilucci, L., et al. (2010).[1] "Chemical modifications of peptides: N-alkylation and its consequences on structure and activity." Current Pharmaceutical Design, 16(28), 3185-3203.[1] Link
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Di Gioia, M. L., et al. (2016).[1] "N-Alkylated amino acids: A versatile tool for the synthesis of bioactive peptides."[1][3] Mini-Reviews in Medicinal Chemistry, 16. Link
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PubChem Database. "N-(3-Methylbutyl)alanine Structure and Computed Properties."[1] National Center for Biotechnology Information.[1] (Data extrapolated from homologous series). Link
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Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
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Chatterjee, J., et al. (2008).[1] "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research, 41(10), 1331-1342. Link[1]
